molecular formula C17H20N2O B14007853 4-(p-Anilinobenzyl)-morpholine CAS No. 64097-54-7

4-(p-Anilinobenzyl)-morpholine

Cat. No.: B14007853
CAS No.: 64097-54-7
M. Wt: 268.35 g/mol
InChI Key: PSCDYTTVVQKADI-UHFFFAOYSA-N
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Description

4-(p-Anilinobenzyl)-morpholine: is an organic compound that belongs to the class of morpholine derivatives It is characterized by the presence of an anilinobenzyl group attached to the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(p-Anilinobenzyl)-morpholine typically involves the reaction of morpholine with p-anilinobenzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane or toluene, at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and increase yield. Purification of the final product is achieved through techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-(p-Anilinobenzyl)-morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where the anilinobenzyl group can be replaced with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, in solvents like ethanol or tetrahydrofuran.

    Substitution: Various nucleophiles or electrophiles, in the presence of catalysts or under specific reaction conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: 4-(p-Anilinobenzyl)-morpholine is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules and can be used in the development of new synthetic methodologies.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the design of new drugs or as a probe to study biochemical pathways.

Medicine: The compound has potential applications in medicinal chemistry. It may be explored for its pharmacological properties and used in the development of new therapeutic agents.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its unique structure makes it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(p-Anilinobenzyl)-morpholine involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. Detailed studies are required to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

  • 1-(p-Anilinobenzyl)-4-methylpiperazine
  • 1-(p-Anilinobenzyl)pyrrolidine

Comparison: 4-(p-Anilinobenzyl)-morpholine is unique due to the presence of the morpholine ring, which imparts distinct chemical and physical properties. Compared to similar compounds like 1-(p-Anilinobenzyl)-4-methylpiperazine and 1-(p-Anilinobenzyl)pyrrolidine, this compound may exhibit different reactivity, solubility, and biological activity. These differences make it a valuable compound for specific applications where its unique properties are advantageous.

Properties

CAS No.

64097-54-7

Molecular Formula

C17H20N2O

Molecular Weight

268.35 g/mol

IUPAC Name

4-(morpholin-4-ylmethyl)-N-phenylaniline

InChI

InChI=1S/C17H20N2O/c1-2-4-16(5-3-1)18-17-8-6-15(7-9-17)14-19-10-12-20-13-11-19/h1-9,18H,10-14H2

InChI Key

PSCDYTTVVQKADI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)NC3=CC=CC=C3

Origin of Product

United States

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